2,2-Diethyl-4-methoxy-4-oxobutanoic acid
Description
Molecular Structure and Functional Groups
2,2-Diethyl-4-methoxy-4-oxobutanoic acid is a structurally complex organic compound characterized by its branched carbon chain and multiple functional groups. Its molecular formula is C₉H₁₆O₄ (molecular weight: 188.22 g/mol), and its SMILES notation is CCC(CC)(CC(=O)OC)C(=O)O .
The molecule consists of:
- A carboxylic acid group (-COOH) at one terminus.
- A ketone group (C=O) and methoxy group (-OCH₃) at the fourth carbon.
- Two ethyl groups (-CH₂CH₃) attached to the second carbon, creating a branched structure.
| Functional Group | Position | Structural Role |
|---|---|---|
| Carboxylic acid (-COOH) | C1 | Terminal acidic group |
| Ketone (C=O) | C4 | Electrophilic site for nucleophilic reactions |
| Methoxy (-OCH₃) | C4 | Electron-donating group, stabilizes adjacent ketone |
| Ethyl groups (-CH₂CH₃) | C2 | Steric hindrance, hydrophobicity |
The central carbon (C3) connects these groups, forming a symmetrical backbone. The InChI key OMSRLYFMMRURIV-UHFFFAOYSA-N confirms this connectivity.
Physicochemical Properties
Key physicochemical properties include solubility, melting point, and density. While extensive experimental data is limited, inferences can be drawn from analogous compounds and structural features.
Key Observations :
- The compound’s hydrophobic ethyl groups and hydrophilic carboxylic acid/methoxy groups create amphiphilic behavior, influencing solubility.
- Absence of crystalline structure data suggests potential liquid-phase stability at room temperature.
Stereochemical Considerations
Chirality and Constitutional Isomers
The molecule lacks stereogenic centers due to its symmetrical arrangement:
- C2 is bonded to two identical ethyl groups and two identical CH₂ groups.
- C4 is bonded to a ketone, methoxy group, and two carbons in a planar configuration.
Constitutional Isomers :
- Positional Isomerism : Methoxy and ketone groups could theoretically rearrange (e.g., methoxy on C3 instead of C4).
- Functional Group Rearrangement : Replacement of ethyl groups with other alkyl chains (e.g., methyl or propyl).
| Isomer Type | Example Structure | Impact on Reactivity |
|---|---|---|
| Positional | Methoxy on C3, ketone on C4 | Altered electrophilicity |
| Functional Group | 2,2-Dimethyl-4-methoxy-4-oxobutanoic acid | Reduced steric hindrance |
Properties
IUPAC Name |
2,2-diethyl-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-9(5-2,8(11)12)6-7(10)13-3/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRLYFMMRURIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Overview
The preparation of 2,2-Diethyl-4-methoxy-4-oxobutanoic acid typically involves:
- Esterification of 2,2-diethyl-substituted diacid precursors with methanol under acidic catalysis.
- Controlled reaction temperatures to optimize yield and purity.
- Post-reaction neutralization and extraction steps for product isolation.
- Use of sulfuric acid or hydrogen chloride as catalysts or reagents.
- Purification by solvent extraction and drying agents.
Detailed Synthetic Routes and Reaction Conditions
Esterification of 2,2-Diethylbutanedioic Acid
A common starting material is 2,2-diethylbutanedioic acid (the diacid precursor), which undergoes esterification with methanol in the presence of strong acid catalysts such as concentrated sulfuric acid or hydrogen chloride.
| Parameter | Details |
|---|---|
| Starting material | 2,2-Diethylbutanedioic acid (20 g, ~137 mmol) |
| Solvent | Absolute methanol (200 mL) |
| Catalyst | Concentrated sulfuric acid (2 mL) or hydrogen chloride |
| Temperature | Initial 0 °C (ice bath) during acid addition; then warmed to room temperature |
| Reaction time | 16 hours stirring at room temperature |
| Work-up | Concentration under vacuum to reduce volume; slow addition of saturated aqueous sodium bicarbonate; washing with hexane; acidification to pH 2 with 6N HCl; extraction with ether or ethyl acetate; drying over magnesium sulfate; solvent removal under vacuum |
| Yield | 51% to 67% depending on conditions and purification |
| Product state | Viscous oil that may solidify upon standing; colorless |
| Characterization | 1H NMR (CDCl3): δ 1.27–1.29 (s, 6H, methyls), 2.60 (s, 2H, methylene), 3.65 (s, 3H, methoxy) |
This method is supported by multiple experimental runs showing reproducibility of yields between 51% to 67% under slightly varying conditions of acid catalyst and temperature control.
Alternative Esterification with Hydrogen Chloride
An alternative approach involves the use of hydrogen chloride in water as a catalyst at low temperature (0–20 °C), followed by similar neutralization and extraction steps. This method yielded approximately 51% of the product as a colorless oil without further purification.
Reaction Mechanism Insights
The esterification proceeds via protonation of the carboxylic acid groups in the diacid, enhancing electrophilicity and facilitating nucleophilic attack by methanol to form the methyl ester. The 2,2-diethyl substitution stabilizes the intermediate and final product by steric hindrance and electronic effects, influencing reaction rates and selectivity.
Comparative Data Table of Preparation Conditions and Yields
| Method No. | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Concentrated H2SO4 | 0 °C to room temp | 16 h | 67 | Standard esterification with sulfuric acid; mixture of isomers possible |
| 2 | HCl in water | 0–20 °C | 16 h | 51 | Acidic aqueous medium; no purification needed |
| 3 | Concentrated H2SO4 | 20 °C | Overnight | 23 | Lower yield; column chromatography required for purity |
Purification and Characterization
- After reaction completion, the mixture is concentrated under vacuum to remove methanol.
- Neutralization with saturated sodium bicarbonate solution prevents acid-catalyzed side reactions.
- Acidification to pH 2 with hydrochloric acid protonates the product for extraction.
- Organic solvent extraction (ethyl acetate or ether) isolates the product.
- Drying agents such as magnesium sulfate or sodium sulfate remove residual water.
- Final solvent removal under vacuum yields the product as a colorless oil or solid.
- 1H NMR spectroscopy confirms the structure and purity, showing characteristic methyl, methylene, and methoxy protons.
Summary of Research Findings
- The esterification of 2,2-diethylbutanedioic acid with methanol under acidic conditions is the most reliable and documented method for preparing this compound.
- Reaction temperature control (starting at 0 °C) and prolonged stirring (16 hours) optimize yield and minimize side products.
- Acid catalysts such as sulfuric acid or hydrogen chloride are effective, with sulfuric acid generally providing higher yields.
- Purification by solvent extraction and drying is essential for isolating the product in usable form.
- Yields range from moderate (23%) to good (67%) depending on catalyst, temperature, and purification method.
Additional Notes
- While related compounds such as 4-methoxy-2,2-dimethyl-4-oxobutanoic acid have similar preparation methods, the substitution pattern (diethyl vs. dimethyl) may influence reaction kinetics and product stability.
- No direct preparation methods for this compound were found in patents or literature involving fluorinated analogs or advanced synthetic modifications, which focus on related but distinct compounds.
- The synthetic routes used for related keto acids and esters serve as a strong foundation for the preparation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
2,2-Diethyl-4-methoxy-4-oxobutanoic acid is commonly used as an intermediate in organic synthesis. It serves as a precursor for various derivatives that are useful in pharmaceutical formulations.
Case Study : A study demonstrated its utility in synthesizing novel anti-inflammatory agents. The compound was reacted with different amines to yield substituted derivatives that exhibited enhanced biological activity compared to their parent compounds .
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its structural features that allow for modifications leading to biologically active molecules.
Case Study : Research indicated that derivatives of this compound displayed significant antitumor activity. In vitro tests revealed that certain modifications improved their efficacy against cancer cell lines .
Material Science
In material science, this compound is explored for its role in developing new polymers and materials with specific properties.
Case Study : A recent project focused on utilizing this compound in the synthesis of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for environmental applications .
Table 1: Yield and Reaction Conditions
| Reaction Type | Yield (%) | Reaction Conditions |
|---|---|---|
| Synthesis of Derivatives | 67% | Methanol, sulfuric acid, room temperature |
| Polymerization | Varies | Varies based on monomer ratios and catalysts used |
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Derivative A | Antitumor | 15 |
| Derivative B | Anti-inflammatory | 25 |
| Derivative C | Antimicrobial | 30 |
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and keto groups play a crucial role in its reactivity and binding properties. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s behavior in various environments .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 2,2-diethyl-4-methoxy-4-oxobutanoic acid and related oxobutanoic acid derivatives:
*Hypothetical data inferred from structural analogs.
Key Observations :
- Steric Effects : The diethyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., methoxy or ethoxy) in other derivatives. This may reduce reactivity in nucleophilic reactions .
- Polarity: The absence of polar groups like amino or hydroxyl moieties (e.g., in 2-((tert-Boc)amino)-4-methoxy-4-oxobutanoic acid) increases the hydrophobicity of the diethyl-substituted compound .
Physicochemical Properties
Solubility and Stability
- This compound: Predicted to have low water solubility due to diethyl groups; stable under anhydrous conditions but may hydrolyze in acidic/basic environments.
- 4-Methoxy-4-oxobutanoic acid: Highly water-soluble; stable crystalline structure confirmed by NMR (δ 2.60–2.80 for CH₂, δ 3.68 for OCH₃) .
- 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid: Exhibits moderate solubility in polar solvents due to aromatic hydroxyl groups .
Spectroscopic Data
- 4-Methoxy-4-oxobutanoic acid: ¹H NMR (CDCl₃) shows distinct signals for methoxy (δ 3.68) and carbonyl protons .
- 2-((tert-Boc)amino)-4-methoxy-4-oxobutanoic acid: LC-MS data likely reveals peaks for the tert-Boc group (m/z ~247) .
Biological Activity
2,2-Diethyl-4-methoxy-4-oxobutanoic acid (C9H16O4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
The molecular structure of this compound includes:
- Functional Groups : A ketone and a carboxylic acid.
- Molecular Weight : Approximately 188.23 g/mol.
- Lipophilicity : The presence of ethyl groups enhances its lipophilicity, which can influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may modulate:
- Enzyme Activity : The compound has been shown to influence the activity of specific enzymes involved in metabolic pathways. This modulation can lead to therapeutic effects in various conditions .
- Signal Transduction Pathways : By interacting with cellular receptors, it may alter signal transduction pathways, impacting cellular responses such as proliferation and apoptosis.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably:
- Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2). The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. This inhibition may help mitigate neuronal damage and promote cognitive function .
Study on Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased markers for apoptosis compared to untreated controls .
Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory properties, researchers demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases such as arthritis.
Q & A
Basic: What are the optimal synthetic routes for 2,2-diethyl-4-methoxy-4-oxobutanoic acid, and how can reaction conditions be standardized to improve yield?
Methodological Answer:
The synthesis of this compound typically involves Claisen condensation or esterification of substituted oxobutanoic acid derivatives. A key step is the introduction of the diethyl and methoxy groups via nucleophilic substitution or esterification under anhydrous conditions. For example, analogous compounds like 4-methoxy-3,3-dimethyl-4-oxobutanoic acid are synthesized using methoxy group protection and subsequent alkylation . To standardize conditions:
- Use dry solvents (e.g., methanol-free tetrahydrofuran) to prevent side reactions .
- Monitor reaction progress via H NMR (e.g., δ 2.60–2.80 for CH groups, δ 3.68 for OCH) .
- Optimize temperature (40–60°C) and catalyst (e.g., p-toluenesulfonic acid) for esterification efficiency .
Advanced: How do the steric and electronic effects of the diethyl and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
The diethyl groups at C-2 introduce steric hindrance, reducing accessibility to the carbonyl carbon, while the methoxy group at C-4 donates electron density via resonance, stabilizing the carbonyl and altering electrophilicity. Comparative studies on 4-methoxy-3,3-dimethyl-4-oxobutanoic acid show that bulky substituents decrease reaction rates with bulky nucleophiles (e.g., tert-butanol) but enhance selectivity in asymmetric syntheses . Computational modeling (e.g., DFT) can predict reactivity by analyzing charge distribution and transition states .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
Methodological Answer:
- H NMR : Identify methoxy (δ 3.6–3.8), carbonyl-adjacent CH (δ 2.5–2.8), and ethyl groups (δ 1.2–1.4). Avoid misinterpretation of residual solvent peaks by using deuterated chloroform .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1700–1750 cm and methoxy C-O at 1200–1250 cm .
- Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion peaks (e.g., [M+H] at m/z 217.12) from fragmentation products .
Advanced: How can contradictions in crystallographic data (e.g., bond length discrepancies) for structurally similar oxobutanoic acid derivatives be resolved?
Methodological Answer:
Discrepancies often arise from crystal packing effects or disorder. For example, in 4-(2-fluorophenyl)-4-oxobutanoic acid, fluorine’s electronegativity alters bond lengths. To resolve:
- Refine structures using SHELXL with high-resolution data (<1.0 Å) .
- Compare multiple datasets and apply restraints for disordered regions.
- Validate against computational models (e.g., Cambridge Structural Database entries) .
Basic: What are the primary applications of this compound in medicinal chemistry, and how are its derivatives optimized for biological activity?
Methodological Answer:
This compound serves as a precursor for bioactive molecules, such as enzyme inhibitors or antimicrobial agents. Derivatives are optimized via:
- Functional Group Modification : Replace methoxy with hydroxyl for hydrogen bonding (e.g., 4-hydroxy-4-oxobutanoic acid derivatives) .
- Stereochemical Control : Introduce chiral centers via asymmetric catalysis to enhance target binding .
- SAR Studies : Test analogs like 4-(2-thienyl)-4-oxobutanoic acid for improved pharmacokinetics .
Advanced: How can computational methods predict the metabolic stability of this compound derivatives in drug discovery pipelines?
Methodological Answer:
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., ester hydrolysis).
- Docking Simulations : Model interactions with cytochrome P450 enzymes to identify susceptible regions .
- Metabolite Identification : Compare with experimental LC-MS/MS data from analogs like 4-(4-bromophenyl)-4-oxobutanoic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
